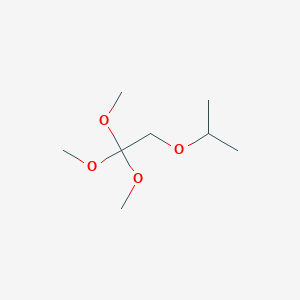![molecular formula C8H4IN3 B1404854 3-ヨードイミダゾ[1,2-a]ピリジン-8-カルボニトリル CAS No. 885276-26-6](/img/structure/B1404854.png)
3-ヨードイミダゾ[1,2-a]ピリジン-8-カルボニトリル
概要
説明
3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile is a chemical compound with the molecular formula C8H4IN3. It is characterized by the presence of an iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring system and a nitrile group at the 8-position.
科学的研究の応用
3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in research to study its effects on biological systems and its potential as a bioactive molecule.
準備方法
The synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and iodination steps. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and reagents like iodine and tert-butyl hydroperoxide (TBHP) . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, efficiency, and safety.
化学反応の分析
3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like palladium catalysts.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under appropriate conditions, leading to different derivatives.
Common reagents used in these reactions include palladium catalysts, iodine, and TBHP. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile: Similar structure but with a chlorine atom instead of iodine.
特性
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCRHBDTAKEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)
![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)
![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)






